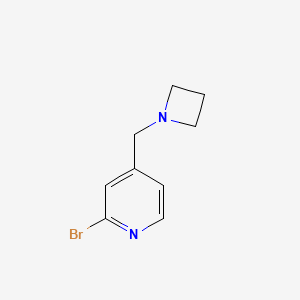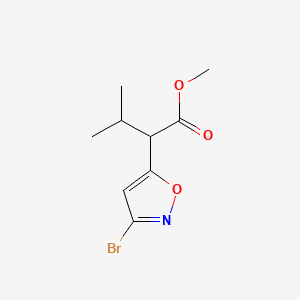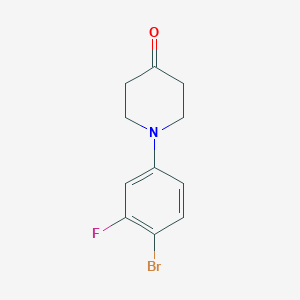
4-(Azetidin-1-ylmethyl)-2-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-1-ylmethyl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these rings makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with azetidine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-ylmethyl)-2-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly used for oxidation and reduction reactions, respectively.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, azetidine derivatives, and complex heterocyclic compounds.
Scientific Research Applications
4-(Azetidin-1-ylmethyl)-2-bromopyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-ylmethyl)-2-bromopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the pyridine ring can modulate its pharmacokinetic properties. The exact molecular pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylmethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-fluoropyridine: Similar structure but with a fluorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Azetidin-1-ylmethyl)-2-bromopyridine is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, such as nucleophilic substitution and coupling reactions. The bromine atom also imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)-2-bromopyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI Key |
PESXMVLMAXEPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)

![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)



![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)


